molecular formula C24H22FN3O4 B2870778 2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1210168-34-5

2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No. B2870778
CAS RN: 1210168-34-5
M. Wt: 435.455
InChI Key: YMNQXSDHDGVFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C24H22FN3O4 and its molecular weight is 435.455. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research: Histone Deacetylase Inhibition

This compound has been designed to act as a selective degrader of histone deacetylase-3 (HDAC3), which is a promising target in cancer therapy. HDAC3 plays a crucial role in the regulation of gene expression and cell proliferation. Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors valuable as potential anticancer therapeutics .

Neurodegenerative Diseases: Protein Degradation

In neurodegenerative diseases like Alzheimer’s and Parkinson’s, the accumulation of misfolded proteins is a common pathological feature. The compound’s ability to induce protein degradation could be harnessed to develop treatments that target specific proteins for degradation, potentially clearing harmful protein aggregates from neurons .

Epigenetics: Gene Expression Modulation

The compound’s role in HDAC inhibition can also extend to the field of epigenetics, where it may be used to modulate gene expression. By altering the acetylation status of histones, it can influence chromatin structure and gene expression patterns, which is vital for understanding and treating diseases with an epigenetic basis .

Infectious Diseases: Antiviral Activity

Although not directly related to the compound , similar structures have shown potential in antiviral activity. For instance, triazole derivatives have been effective against a variety of DNA and RNA viruses, indicating that this compound could be structurally modified to enhance its antiviral properties .

Pharmacology: Drug Development

The compound’s selective activity against HDAC3 suggests it could be a lead compound in drug development. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be studied to develop more effective and safer drugs .

Chemical Biology: Tool Compound

As a tool compound, it can be used in chemical biology to study protein function in a cellular context. By selectively degrading target proteins, researchers can dissect the roles of these proteins in various biological processes and diseases .

Mechanism of Action

Target of Action

The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

properties

IUPAC Name

2-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c25-16-7-5-15(6-8-16)19-13-20(19)22(30)27-11-9-26(10-12-27)21(29)14-28-23(31)17-3-1-2-4-18(17)24(28)32/h1-8,19-20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNQXSDHDGVFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.